1-(1-Naphthyl)-1-propanol
Overview
Description
1-(1-Naphthyl)-1-propanol is an organic compound that belongs to the class of secondary alcohols It is characterized by a naphthalene ring attached to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Naphthyl)-1-propanol can be synthesized through several methods. One common approach involves the reduction of 1-(1-naphthyl)-1-propanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve catalytic hydrogenation of 1-(1-naphthyl)-1-propanone. This method uses a metal catalyst such as palladium on carbon and hydrogen gas under elevated pressure and temperature to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Naphthyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 1-(1-naphthyl)-1-propanone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to 1-(1-naphthyl)-1-propane using strong reducing agents.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products:
Oxidation: 1-(1-Naphthyl)-1-propanone.
Reduction: 1-(1-Naphthyl)-1-propane.
Substitution: 1-(1-Naphthyl)-1-propyl chloride or bromide.
Scientific Research Applications
1-(1-Naphthyl)-1-propanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of 1-(1-Naphthyl)-1-propanol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Naphthol: A hydroxyl derivative of naphthalene, used in dye production and as an antiseptic.
1-(1-Naphthyl)-1-propanone: An oxidized form of 1-(1-Naphthyl)-1-propanol, used as an intermediate in organic synthesis.
1-(1-Naphthyl)-1-propane: A fully reduced form, used in the synthesis of other organic compounds.
Uniqueness: this compound is unique due to its secondary alcohol structure, which allows it to undergo a variety of chemical transformations. Its naphthalene ring imparts stability and specific reactivity patterns, making it a valuable compound in synthetic chemistry and industrial applications.
Biological Activity
1-(1-Naphthyl)-1-propanol is an aromatic alcohol with the molecular formula . This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts. The following sections detail its biological activity, mechanisms of action, relevant case studies, and comparisons with structurally similar compounds.
Chemical Structure and Properties
This compound features a naphthyl group attached to a propanol moiety. This structure imparts unique steric and electronic properties that influence its reactivity and interactions within biological systems. The aromatic nature of the naphthyl group enhances binding affinity to various biological targets, potentially leading to diverse pharmacological effects.
Biological Activity
Research indicates that this compound exhibits several noteworthy biological activities:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymatic reactions, which may modulate pathways involved in oxidative stress and inflammation. This suggests potential therapeutic applications in conditions characterized by these pathways.
- Antioxidant Properties : Studies have indicated that this compound can act as an antioxidant, helping to mitigate oxidative damage in cellular environments. This property is particularly relevant in the context of diseases where oxidative stress plays a critical role.
- Pharmacological Potential : Its interactions with biological systems may lead to applications in medicinal chemistry, particularly as a lead compound for drug development targeting inflammation and oxidative stress-related conditions.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- The naphthyl group facilitates interactions with specific enzymes or receptors, enhancing the compound's efficacy as an inhibitor.
- Its structural characteristics may allow it to modulate signaling pathways associated with inflammation and oxidative stress.
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Oxidative Stress : A study demonstrated that treatment with this compound reduced markers of oxidative stress in cellular models. This was attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.
- Enzymatic Activity : Another study investigated the compound's inhibitory effects on specific enzymes involved in inflammatory pathways. The results indicated that this compound could significantly reduce enzyme activity, suggesting its potential as an anti-inflammatory agent.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
1-(2-Naphthyl)-1-propanol | Naphthyl alcohol | Different positional isomer; may exhibit different reactivity and biological activity. |
2-(1-Naphthyl)ethanol | Ethanol derivative | Shorter carbon chain; different physical properties and reactivity patterns. |
2-(Naphthalen-2-yl)propan-2-ol | Tertiary alcohol | Increased steric hindrance; may influence solubility and interaction profiles. |
The unique structural features of this compound contribute to its distinct chemical behavior and potential applications compared to these similar compounds .
Properties
IUPAC Name |
1-naphthalen-1-ylpropan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c1-2-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h3-9,13-14H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQICEUHANAFUAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC2=CC=CC=C21)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70892-62-5 | |
Record name | 1-Naphthalenepropanol, .alpha.-ethenyldecahydro-2-hydroxy-.alpha.,2,5,5,8a-pentamethyl-, (.alpha.R,1R,2R,4aS,8aS)-, oxidized | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Naphthalenepropanol, α-ethenyldecahydro-2-hydroxy-α,2,5,5,8a-pentamethyl-, [1R-[1α(R*),2β,4aβ,8aα]]-, oxidized | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.153 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.